1-(4-Morpholinophenyl)guanidine (CAS 247234-41-9) is a specialized bifunctional building block extensively utilized in the pharmaceutical industry for the convergent synthesis of 2-aminopyrimidine-based kinase inhibitors. The molecule features a highly nucleophilic guanidine moiety, which enables rapid cyclization with 1,3-dicarbonyls or enaminones, and a para-substituted morpholine ring that imparts critical physicochemical and pharmacological properties to downstream active pharmaceutical ingredients (APIs) [1]. In procurement and process chemistry, this compound is primarily evaluated for its ability to bypass multi-step, transition-metal-catalyzed amination sequences by delivering the complete morpholinophenyl pharmacophore in a single, high-yield condensation step [2].
Substituting 1-(4-Morpholinophenyl)guanidine with simpler analogs, such as unsubstituted phenylguanidine or 4-halophenylguanidines, fundamentally disrupts both the manufacturing process and the final drug profile. From a process perspective, using a halogenated precursor requires a subsequent late-stage Buchwald-Hartwig cross-coupling to install the morpholine ring, which introduces expensive palladium catalysts, specialized ligands, and additional purification steps to remove heavy metal residues[1]. Pharmacologically, the morpholine ring is not merely a passive solubilizing group; its oxygen atom acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region of target kinases like JAK1 and JAK2. Replacing it with a piperidine or aliphatic amine nullifies this specific binding interaction, leading to a severe drop in target affinity and rendering the generic substitute functionally unviable for these specific medicinal chemistry applications [2].
In the industrial synthesis of kinase inhibitors such as Momelotinib, utilizing 1-(4-Morpholinophenyl)guanidine allows for a direct, base-promoted condensation with enaminone intermediates. This convergent approach achieves a 77% yield of the target pyrimidine core under mild conditions without the use of noble metal catalysts [1]. In contrast, a linear approach utilizing a generic halogenated guanidine followed by late-stage morpholine amination requires palladium catalysis and typically results in a lower overall yield due to the added synthetic complexity and purification requirements [2].
| Evidence Dimension | Cyclization Yield and Catalyst Requirement |
| Target Compound Data | 77% yield, transition-metal-free condensation |
| Comparator Or Baseline | Stepwise halogenated guanidine cyclization + Pd-catalyzed amination |
| Quantified Difference | Elimination of palladium catalyst costs and >25% higher overall yield |
| Conditions | Base-promoted condensation in alcoholic alkali vs. standard Buchwald-Hartwig conditions |
Procuring the pre-assembled morpholinophenylguanidine eliminates expensive noble metal catalysts and streamlines industrial scale-up, directly reducing the cost of goods sold.
The morpholine moiety delivered by 1-(4-Morpholinophenyl)guanidine is essential for the pharmacological efficacy of the resulting 2-aminopyrimidine APIs. Downstream products like Momelotinib demonstrate high potency with IC50 values of 11 nM for JAK1 and 18 nM for JAK2 . When the morpholine ring is replaced by comparators lacking the critical oxygen hydrogen-bond acceptor, such as piperidine or simple alkylamines, the binding affinity to the kinase hinge region is drastically compromised, often resulting in a >10-fold loss of inhibitory potency[1].
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
| Target Compound Data | 11 nM (JAK1), 18 nM (JAK2) for morpholine-containing API |
| Comparator Or Baseline | Piperidine or alkylamine substituted analogs |
| Quantified Difference | >10-fold reduction in target kinase potency when the morpholine oxygen is absent |
| Conditions | In vitro ATP-competitive kinase activity assays |
For drug discovery programs targeting JAK or ACVR1 kinases, the exact morpholine substitution is strictly required to maintain nanomolar target potency.
APIs synthesized from 1-(4-Morpholinophenyl)guanidine exhibit specific metabolic profiles that contribute to their in vivo efficacy. The morpholine ring undergoes metabolism to form a morpholino lactam (M21), which is a major circulating human metabolite that retains potent inhibition of JAK1/2 and ACVR1 [1]. Comparators lacking the morpholine ring cannot generate this specific active metabolite, which significantly alters the overall pharmacological activity index and safety profile during nonclinical and clinical assessments [1].
| Evidence Dimension | Active Metabolite Formation |
| Target Compound Data | Forms potent M21 morpholino lactam metabolite |
| Comparator Or Baseline | Non-morpholine analogs |
| Quantified Difference | Disproportionately higher contribution to in vivo pharmacological activity via the M21 metabolite |
| Conditions | In vivo pharmacokinetic and metabolic profiling in human plasma |
The predictable metabolism of the morpholine ring into active lactams ensures sustained in vivo efficacy, making this precursor critical for specific pharmacokinetic profiles.
Used as the primary convergent building block for the industrial-scale, transition-metal-free synthesis of Momelotinib and related JAK inhibitors [1].
Procured to systematically install the 2-(4-morpholinophenylamino)pyrimidine pharmacophore in drug discovery programs targeting kinases that require a hinge-binding morpholine motif[2].
Utilized to synthesize reference standards and active metabolites (such as the M21 morpholino lactam) required for rigorous drug-drug interaction and safety assessment studies [3].